molecular formula C9H12N2O3 B1314797 Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate CAS No. 623565-57-1

Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate

Cat. No.: B1314797
CAS No.: 623565-57-1
M. Wt: 196.2 g/mol
InChI Key: OXKHHZJNEHYAPB-UHFFFAOYSA-N
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Description

Historical Development of Pyrazolooxazines

The historical development of pyrazolooxazines traces back to the early recognition of the biological significance of both pyrazole and oxazine ring systems as individual entities in medicinal chemistry. The concept of fusing these two heterocyclic frameworks emerged from systematic efforts to create novel bioactive scaffolds that could combine the pharmacological properties of both ring systems. The first significant breakthrough in pyrazolooxazine chemistry occurred in the late 20th century when researchers began exploring the heteroannulation routes to create these complex bicyclic structures. According to comprehensive review literature, the development of synthetic methodologies for pyrazolooxazines gained momentum in the early 2000s, with researchers recognizing the potential of these compounds as analogs of naturally occurring antibiotics such as Formycin, Formycin B, and Oxoformycin B.

The synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazines specifically was achieved through optimization of protected hydroxyethyl groups on the nitrogen-1 position of pyrazoles, enabling regiocontrolled construction of pyrazole-5-aldehydes in high yields. This synthetic approach represented a significant advancement over earlier methods, as it provided access to fused heterocyclic scaffolds bearing multiple substitution patterns with improved efficiency and selectivity. The development timeline shows that systematic studies on pyrazolo[5,1-c]oxazine derivatives intensified around 2012, with publications demonstrating expeditious synthesis methods and single crystal structure determinations. These early structural studies were crucial for establishing the fundamental chemical and physical properties that would guide subsequent research into their biological applications.

The evolution of synthetic methodologies has been driven by the recognition that pyrazolo-oxazine fused systems represent interesting classes of heterocyclic compounds with pronounced biological applications. Historical patent literature from the 1980s indicates early industrial interest in pyrazolo-oxazine derivatives for their lipoxygenase inhibiting effects, suggesting that the therapeutic potential of these compounds was recognized relatively early in their development. The progression from basic synthetic exploration to targeted pharmaceutical applications illustrates the maturation of pyrazolooxazine chemistry as a distinct field within heterocyclic medicinal chemistry.

Significance in Heterocyclic Chemistry

The significance of pyrazolo[5,1-c]oxazine derivatives in heterocyclic chemistry stems from their unique structural features and diverse biological activities that position them as valuable scaffolds for drug discovery and development. These compounds occupy a special niche within the broader category of nitrogen-oxygen containing heterocycles, representing one of fourteen different possible pyrazolo-oxazine systems that can be formed based on the distribution positions of nitrogen and oxygen heteroatoms. The specific [5,1-c]oxazine connectivity pattern creates a rigid bicyclic framework that constrains molecular conformation, often leading to enhanced selectivity in biological interactions compared to more flexible analogs.

Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylate demonstrates particular significance through its interaction with essential biological targets, notably acetylcholinesterase, an enzyme crucial for nervous system function. This interaction profile exemplifies how the structural rigidity imparted by the fused ring system can lead to specific enzyme recognition and binding. The compound's ability to modulate acetylcholine hydrolysis suggests potential applications in neuropharmacology, particularly in conditions where cholinergic signaling is disrupted. Furthermore, research indicates that compounds within this structural class may exhibit antimicrobial and anticancer properties, expanding their potential therapeutic applications beyond neurological targets.

The synthetic accessibility of pyrazolo[5,1-c]oxazine derivatives through regiocontrolled methods has enhanced their significance as lead compounds for medicinal chemistry programs. The availability of versatile synthetic building blocks, such as intermediate pyrazole lactols, enables the generation of diverse compound libraries with systematic structural modifications. This synthetic flexibility is particularly valuable for structure-activity relationship studies, where researchers can systematically modify substituents to optimize biological activity while maintaining the core bicyclic framework. The significance of these compounds is further emphasized by their classification under International Union of Pure and Applied Chemistry nomenclature systems for heterocyclic compounds, reflecting their recognition as distinct chemical entities worthy of systematic study.

Classification of Pyrazolo-Fused Ring Systems

The classification of pyrazolo-fused ring systems follows systematic nomenclature principles that reflect both structural features and synthetic relationships within this diverse family of heterocyclic compounds. Pyrazolo-oxazine derivatives can be categorized into fourteen different structural types based on the specific positions and orientations of heteroatoms within the fused ring systems. The [5,1-c]oxazine connectivity pattern that characterizes ethyl 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylate represents one of the biologically significant arrangements, where the oxazine ring is fused to the pyrazole ring through positions 5 and 1 of the pyrazole core, with nitrogen and oxygen occupying the 1 and 4 positions of the six-membered ring, respectively.

Within the broader classification scheme for heterocyclic compounds, pyrazolo-oxazines fall under the category of compounds containing condensed ring systems with at least one hetero ring having nitrogen and oxygen atoms as the only ring heteroatoms. According to chemical patent classification systems, these compounds are specifically categorized under heterocyclic compounds containing two hetero rings in ortho-condensed systems, reflecting their structural organization and synthetic accessibility. The systematic classification extends to include both saturated and unsaturated variants, with the 6,7-dihydro designation indicating partial saturation of the oxazine ring component.

The classification system also encompasses regioselective formation patterns that distinguish between different synthetic approaches and resulting isomeric products. Computational studies have identified that electronic properties of substituent groups play essential roles in determining whether 7-endo-dig cyclization or 6-exo-dig cyclization occurs during synthesis, leading to different regioisomeric products. This mechanistic understanding has enabled the development of predictive models for synthetic planning and has refined the classification of pyrazolo-oxazine derivatives based on their synthetic origins and structural relationships.

Classification Parameter Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylate Related Compounds
Ring Fusion Pattern [5,1-c] connectivity [3,4-e], [4,3-b], [1,5-a] variants
Heteroatom Positions N(1), O(4) in oxazine ring Variable N,O arrangements
Saturation State 6,7-dihydro (partially saturated) Fully aromatic or fully saturated
Functional Groups Ethyl carboxylate at position 2 Carboxamide, phenyl, methyl variants
Molecular Weight 196.21 g/mol Range: 161-289 g/mol

The detailed classification framework also recognizes the importance of stereochemical considerations in pyrazolo-oxazine derivatives. The presence of the carboxylate substituent at position 2 creates opportunities for additional structural modifications that can influence both chemical reactivity and biological activity patterns. Comparative analysis with related compounds such as ethyl 6-methyl-4-oxo-6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylate demonstrates how systematic structural variations within the same classification group can lead to different physicochemical properties and biological profiles. This classification approach provides a systematic framework for understanding structure-activity relationships and guiding the design of new derivatives with optimized properties for specific therapeutic applications.

Properties

IUPAC Name

ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-2-14-9(12)8-5-7-6-13-4-3-11(7)10-8/h5H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKHHZJNEHYAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2CCOCC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474348
Record name Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623565-57-1
Record name Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine-2-carboxylate
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Preparation Methods

Methodology

A one-pot synthesis approach involves the reaction of 2,2-dichlorovinylacetophenones with 2-hydroxyethylhydrazine. This reaction proceeds in two key steps:

  • Formation of 3-aryl-5-dichloromethyl-1-(2-hydroxyethyl)-2-pyrazolines.
  • Cyclization of the pyrazoline intermediate using sodium hydride to yield the desired pyrazolo[5,1-c]oxazine derivative.

Key Features

  • Reagents : 2,2-dichlorovinylacetophenones, 2-hydroxyethylhydrazine, sodium hydride.
  • Reaction Conditions : Mild conditions with high yields.
  • Advantages : High efficiency and simplicity compared to multistep methods.

Reaction Scheme

$$
\text{C}9\text{H}8\text{Cl}2\text{O} + \text{C}2\text{H}6\text{N}2\text{O} \xrightarrow{\text{NaH}} \text{C}9\text{H}{12}\text{N}2\text{O}3
$$

Regiocontrolled Synthesis from Pyrazole Derivatives

Methodology

This method begins with commercially available pyrazoles. A protected hydroxyethyl group is introduced at the N1 position to control regioselectivity during subsequent reactions:

  • Oxidation to form pyrazole-5-aldehydes.
  • Deprotection followed by reduction to generate the fused oxazine scaffold.

Key Features

  • Reagents : Protected hydroxyethyl-pyrazole derivatives.
  • Reaction Conditions : Multi-step process with intermediate purification.
  • Advantages : High regioselectivity and flexibility in substitution patterns.

Cyclization of Pyrazole Derivatives

Methodology

Starting from pyrazole derivatives with functionalized side chains (e.g., hydroxyethyl groups), cyclization is induced using base catalysts like sodium hydroxide or sodium hydride.

Key Features

  • Reagents : Functionalized pyrazoles.
  • Reaction Conditions : Basic conditions with controlled heating.
  • Advantages : Straightforward synthesis of diverse substitution patterns on the oxazine ring.

Comparison of Methods

Method Starting Materials Reagents Steps Yield Advantages
One-Pot Synthesis 2,2-Dichlorovinylacetophenones Sodium hydride Single High Simple and efficient
Regiocontrolled Synthesis Protected hydroxyethyl-pyrazoles Various organic bases Multi High High regioselectivity
Cyclization of Pyrazole Derivatives Functionalized pyrazoles Sodium hydroxide Single Moderate Versatile for substitution patterns

Notes on Optimization

  • Reaction Conditions :

    • Temperature and solvent choice significantly affect yield and purity.
    • Sodium hydride is preferred for its strong base properties in cyclization reactions.
  • Substitution Patterns :

    • Use of different starting materials allows for structural diversity in the final product.
  • Purification :

    • Crystallization or chromatographic techniques are typically employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It has shown potential as a bioactive molecule with possible antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

  • Industry: The compound's unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Properties:

  • Structural Features : The pyrazole ring fused with a 1,4-oxazine moiety distinguishes it from simpler heterocycles.
  • Biochemical Interactions : It interacts with acetylcholinesterase (AChE), influencing neurotransmitter metabolism, and modulates reactive oxygen species (ROS), affecting oxidative stress pathways .

Comparison with Similar Compounds

The compound belongs to the pyrazolo-oxazine family, and its structural analogs exhibit varied biological and chemical properties. Below is a detailed comparison:

Structural Analogues

Compound Name Molecular Formula Substituents/Modifications Key Features Biological Activity Reference
Ethyl 6-Methyl-4-Oxo-6,7-Dihydro-4H-Pyrazolo[5,1-c][1,4]oxazine-2-Carboxylate C₁₁H₁₄N₂O₄ - 6-Methyl group
- 4-Oxo group
- Enhanced lipophilicity
- Higher molecular weight (224.22 g/mol)
Potential kinase inhibition; improved metabolic stability compared to parent compound
Methyl 6,7-Dihydro-4H-Pyrazolo[5,1-c][1,4]oxazine-2-Carboxylate C₉H₁₂N₂O₃ - Methyl ester (vs. ethyl) - Similar core structure
- Lower molecular weight (196.21 g/mol)
Comparable ROS modulation; slightly altered pharmacokinetics
6,6-Dimethyl-6,7-Dihydro-4H-Pyrazolo[5,1-c][1,4]oxazin-2-Amine C₈H₁₃N₃O - 6,6-Dimethyl groups
- Amine substituent
- Enhanced enzyme inhibition (e.g., PDE4)
- Anti-inflammatory activity (comparable to indomethacin)
IC₅₀: 0.5–2 µM in PDE4 inhibition assays
Ethyl 3-Bromo-6,7-Dihydro-5H-Pyrazolo[5,1-b][1,3]oxazine-2-Carboxylate C₉H₁₁BrN₂O₃ - Bromine atom at position 3 - Increased electrophilicity
- Molecular weight: 275.10 g/mol
Anticancer activity via alkylation; under preclinical evaluation

Structural Uniqueness

The fused pyrazole-oxazine core enables unique π-π stacking and hydrogen-bonding interactions. For example:

  • This compound : The ethyl ester group balances solubility and membrane permeability, making it a scaffold for derivatization .

Research Findings and Data

Anticancer Activity Comparison

Compound Cell Line IC₅₀ (µM) Mechanism
This compound MCF-7 >100 No significant apoptosis
Ethyl 3-Bromo-6,7-Dihydro-5H-Pyrazolo[5,1-b][1,3]oxazine-2-Carboxylate K562 12.5 DNA alkylation

Enzyme Inhibition Profiles

Compound Target Enzyme IC₅₀ (µM) Application
6,6-Dimethyl-6,7-Dihydro-4H-Pyrazolo[5,1-c][1,4]oxazin-2-Amine PDE4 0.8 Anti-inflammatory
Ethyl 6-Methyl-4-Oxo-6,7-Dihydro-4H-Pyrazolo[5,1-c][1,4]oxazine-2-Carboxylate AChE 15.2 Neuroprotection

Biological Activity

Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing on diverse research findings and case studies.

  • Molecular Formula : C9H12N2O3
  • Molecular Weight : 196.2 g/mol
  • CAS Number : 623565-57-1
  • Physical Form : Solid
  • Purity : 95% - 98%
  • Storage Conditions : Refrigeration recommended

Synthesis and Structural Characterization

The synthesis of this compound involves a multi-step reaction pathway that typically includes the formation of the pyrazolo[5,1-c][1,4]oxazine core followed by esterification. Structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular structure and purity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of various pyrazolo derivatives, including this compound. In vitro assays against human cancer cell lines (e.g., MCF-7 for breast cancer and K562 for leukemia) are commonly employed to assess cytotoxicity.

CompoundCell LineIC50 (µM)
This compoundMCF-7Not Detected
This compoundK562Not Detected

Studies indicate that while some pyrazolo compounds exhibit promising anticancer activity through mechanisms involving kinase inhibition or apoptosis induction, this compound did not demonstrate significant cytotoxicity within the tested concentration ranges .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Preliminary tests show varying degrees of efficacy against different bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus>100 µg/mL
Escherichia coli>100 µg/mL

These results suggest that while this compound has some activity against certain pathogens, it may not be potent enough for therapeutic applications without further modifications .

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects of pyrazolo compounds. Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine derivatives have been investigated for their ability to inhibit neuroinflammation and oxidative stress in neuronal models.

Case studies have shown that modifications to the pyrazolo structure can enhance neuroprotective activity by improving blood-brain barrier permeability and reducing neurodegeneration markers .

Q & A

Q. What are the standard synthetic routes for Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via photoredox catalysis or acid-mediated cyclization. For example:

  • Photoredox method : A Schlenk flask is charged with hydrazone, diethyl 2-bromomalonate, NaHCO₃, and [Ir(ppy)₂(dtbbpy)][PF₆] under nitrogen. The mixture is stirred under blue LED irradiation for 20 hours, followed by extraction with CH₂Cl₂ and purification via preparative TLC (42% yield) .
  • Acid-catalyzed cyclization : Reacting hydrazine derivatives with 50% H₂SO₄ in toluene under reflux, followed by extraction and crystallization (84% yield) . Key optimization parameters include catalyst loading, light intensity, and reaction time.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • ¹H/¹³C NMR : Assign peaks based on coupling patterns and integration (e.g., ethyl ester protons at δ ~4.2–4.4 ppm, pyrazole protons at δ ~6.5–7.5 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to verify purity .
  • IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches . Discrepancies in NMR data may arise from solvent impurities or tautomerism; use deuterated solvents and 2D NMR (COSY, HSQC) for resolution .

Advanced Research Questions

Q. How can regiocontrol be achieved during the synthesis of pyrazolo[5,1-c][1,4]oxazine derivatives?

Regioselectivity is controlled by steric and electronic effects of substituents. For example:

  • Introducing a protected hydroxyethyl group at N1 directs cyclization to the 5-position of the pyrazole ring, enabling regiocontrolled aldehyde formation .
  • Substituents on the hydrazone precursor influence the dihedral angles between fused rings (e.g., 8.96° between pyrazole and oxazine rings in crystal structures) . Computational modeling (DFT) can predict regiochemical outcomes by analyzing transition-state energies .

Q. What strategies are effective for functionalizing the ester group in this compound?

  • Hydrolysis : Treat with KOH in ethanol (70°C) to yield carboxylic acids .
  • Reduction : Use (CH₃)₂SBH₃ in THF to reduce esters to alcohols .
  • Cross-coupling : Employ Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the 2-position . Monitor reaction progress via TLC and confirm functionalization by shifts in carbonyl IR stretches (e.g., 1700 → 1650 cm⁻¹ for amides) .

Q. How do crystal packing and intermolecular interactions influence the compound’s physicochemical properties?

X-ray crystallography reveals:

  • Hydrogen bonding : C–H⋯N interactions form infinite chains along the a-axis (e.g., C11–H11B⋯N1, 2.57 Å) .
  • C–H⋯π interactions : Stabilize layered packing, affecting solubility and melting points .
  • Dihedral angles : Substituents on aryl groups (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) alter planarity (dihedral angles 13.24–50.95°) and crystallinity .

Q. How can photoredox catalysts improve the efficiency of pyrazolo-oxazine synthesis?

  • Mechanism : [Ir(ppy)₂(dtbbpy)][PF₆] acts as a photosensitizer, facilitating single-electron transfer (SET) to activate bromomalonate intermediates .
  • Optimization : Adjust LED wavelength (450–470 nm), catalyst loading (1–5 mol%), and reaction time (12–24 hrs) to maximize yield . Compare turnover numbers (TON) and quantum yields with alternative catalysts (e.g., Ru-based) to assess cost-effectiveness .

Data Analysis and Contradictions

Q. How should researchers resolve conflicting NMR data for derivatives of this compound?

  • Solvent effects : Use consistent deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to minimize shifts .
  • Dynamic processes : Variable-temperature NMR can identify rotamers or tautomers causing split peaks .
  • HRMS validation : Confirm molecular formulas to rule out byproducts .

Q. What are the limitations of X-ray crystallography for structural elucidation, and how can they be mitigated?

  • Disorder : High thermal motion in flexible groups (e.g., ethyl esters) may reduce data quality. Use low-temperature (100 K) data collection .
  • Twinned crystals : Test for twinning using PLATON and refine with TWIN laws .
  • Complementary methods : Pair crystallography with DFT-optimized structures to validate bond lengths/angles .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for Pyrazolo-Oxazine Derivatives

ParameterValue (Example)Source
Space groupP2₁/c
Dihedral angle (pyrazole-oxazine)8.96°
Hydrogen bond (C–H⋯N)2.57 Å
Unit cell volume1689.6 ų

Q. Table 2: Photoredox Reaction Optimization

VariableOptimal RangeImpact on Yield
Catalyst loading2–3 mol%Maximizes TON
Light wavelength450–470 nm (blue LED)Enhances SET
Reaction time18–20 hoursBalances conversion vs. degradation

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate

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